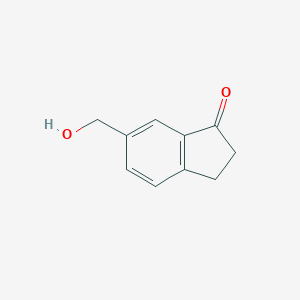

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

6-(hydroxymethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJWZRFJYGQPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610949 | |

| Record name | 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193819-51-1 | |

| Record name | 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Introduction

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is a valuable building block in medicinal chemistry and drug development. Its substituted indanone core is a privileged scaffold found in numerous biologically active compounds, including anti-inflammatory agents and potential therapeutics for neurodegenerative diseases like Alzheimer's.[1][2][3] The presence of a reactive hydroxymethyl group at the 6-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This guide offers a comprehensive overview of the synthetic strategies for preparing this key intermediate, detailing a reliable experimental protocol and discussing the critical parameters for successful synthesis.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached through several strategic disconnections. The primary challenge lies in the selective introduction of the hydroxymethyl group onto the indanone framework. The most common and practical approaches involve either the reduction of a corresponding carboxylic acid or ester derivative at the 6-position, or the functionalization of a pre-existing indanone core.

A prevalent strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropionic acid derivative.[4][5] This powerful cyclization method is widely used for the construction of the indanone ring system.[6][7] Subsequent modification of a substituent at the 6-position, typically a carboxyl group, to the desired hydroxymethyl group completes the synthesis.

An alternative conceptual approach would be to start with a commercially available substituted indanone and introduce the hydroxymethyl functionality. However, direct hydroxymethylation of the aromatic ring of an indanone can be challenging due to regioselectivity issues. Therefore, the more controlled approach of building the indanone ring with the desired precursor functionality already in place is generally favored for its reliability and predictability.

Below is a diagram illustrating a common and effective synthetic pathway.

Caption: A representative synthetic pathway for this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound, starting from 3-(4-(methoxycarbonyl)phenyl)propanoic acid. This method is chosen for its robustness and the commercial availability of the starting material.

Step 1: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-6-carboxylate

Causality: This step employs an intramolecular Friedel-Crafts acylation to construct the five-membered ring of the indanone core. The use of thionyl chloride (SOCl₂) converts the carboxylic acid to a more reactive acid chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Polyphosphoric acid (PPA) is another effective reagent for this type of cyclization.[6]

Protocol:

-

To a solution of 3-(4-(methoxycarbonyl)phenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure. The crude acid chloride is then redissolved in anhydrous DCM.

-

This solution is added dropwise to a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM at 0 °C.

-

The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 1-oxo-2,3-dihydro-1H-indene-6-carboxylate as a solid.

Step 2: Synthesis of this compound

Causality: This step involves the selective reduction of the ester group to a primary alcohol without affecting the ketone functionality. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. Alternatively, a milder system like sodium borohydride in the presence of a Lewis acid such as lithium chloride can also be employed for this selective reduction.

Protocol:

-

To a stirred suspension of lithium aluminium hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) at 0 °C under a nitrogen atmosphere, add a solution of methyl 1-oxo-2,3-dihydro-1H-indene-6-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

The reaction mixture is stirred at 0 °C for 1-2 hours. The reaction progress is monitored by TLC.

-

After completion, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then more water (Fieser workup).

-

The resulting suspension is stirred for 30 minutes and then filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.[8][9][10][11]

Characterization and Data

The final product and intermediate should be thoroughly characterized to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight | Appearance | Expected ¹H NMR signals (indicative) |

| Methyl 1-oxo-2,3-dihydro-1H-indene-6-carboxylate | C₁₁H₁₀O₃ | 190.19 | White to off-white solid | δ 8.0-8.2 (d, 1H), 7.8-8.0 (s, 1H), 7.5-7.7 (d, 1H), 3.9 (s, 3H), 3.1-3.3 (t, 2H), 2.7-2.9 (t, 2H) |

| This compound | C₁₀H₁₀O₂ | 162.19 | White to pale yellow solid | δ 7.6-7.8 (d, 1H), 7.4-7.6 (s, 1H), 7.3-7.5 (d, 1H), 4.7 (s, 2H), 3.0-3.2 (t, 2H), 2.6-2.8 (t, 2H), ~2.0 (br s, 1H, -OH) |

Note: NMR chemical shifts (δ) are given in ppm and are approximate. The actual values may vary depending on the solvent and other experimental conditions.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Aluminum chloride is a corrosive solid that reacts exothermically with water. It should be handled in a dry environment.

-

Lithium aluminium hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents. It should be handled with extreme care under an inert atmosphere. All glassware must be thoroughly dried before use.

-

Standard laboratory safety practices should be followed throughout the synthesis, including the use of PPE and working in a well-ventilated area.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through established organic chemistry methodologies. The outlined protocol, centered around a Friedel-Crafts acylation followed by a selective reduction, provides a clear and efficient route to this important synthetic intermediate. Careful control of reaction conditions and adherence to safety protocols are paramount for a successful and safe synthesis. The versatility of the final product makes it a valuable asset for researchers and scientists engaged in the design and development of novel therapeutic agents.

References

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). National Institutes of Health. [Link]

-

Indanone synthesis. Organic Chemistry Portal. [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing. [Link]

-

Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. (2022). ACS Omega. [Link]

-

Synthesis route for the designed indanone derivatives. Reagents and conditions. ResearchGate. [Link]

-

Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. (2018). PubMed. [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. [Link]

-

The Synthesis of Derivatives of 1-Indanone and Indenone. ACS Publications. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). PubMed Central. [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

-

1-Indanone oxime. Organic Syntheses. [Link]

-

An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Quick Company. [Link]

-

6-Hydroxy-1-indanone. Chemdad. [Link]

- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

-

3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. National Institutes of Health. [Link]

-

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem. [Link]

-

1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. PubChem. [Link]

-

1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. MDPI. [Link]

Sources

- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. This compound 97.00% | CAS: 193819-51-1 | AChemBlock [achemblock.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound | C10H10O2 | CID 21135785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 193819-51-1 [sigmaaldrich.com]

An In-Depth Technical Guide to 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one. As a functionalized indanone derivative, this compound represents a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive ketone and a primary alcohol, allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This document aims to serve as a foundational resource for researchers, offering insights into its handling, synthesis, and strategic use in various scientific endeavors.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid, bicyclic framework provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. The therapeutic potential of indanone derivatives is highlighted by the success of drugs like Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1][3] The indanone core is also found in compounds with anticancer, antimicrobial, and antiviral activities.[1][4]

This compound (also known as 6-hydroxymethyl-1-indanone) is a particularly interesting derivative. The presence of a hydroxymethyl group on the aromatic ring introduces a key functional handle for further chemical elaboration, enhancing the synthetic versatility of the indanone core. This guide will delve into the known characteristics of this compound and explore its potential in research and development.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While extensive experimental data is not available in the public domain, the computed properties provide a useful starting point for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [5] |

| Molecular Weight | 162.19 g/mol | |

| CAS Number | 193819-51-1 | [5] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [6] |

| Storage | Sealed in a dry environment at room temperature | |

| InChI | 1S/C10H10O2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5,11H,3-4,6H2 | [5] |

| SMILES | O=C1CC2=C(C=C1)C=C(CO)C=C2 | [6] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons of the hydroxymethyl group, and the two methylene groups of the five-membered ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the carbons of the aromatic ring (both substituted and unsubstituted), the benzylic carbon of the hydroxymethyl group, and the two aliphatic carbons of the indanone ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1680-1710 cm⁻¹. A broad absorption corresponding to the O-H stretch of the alcohol group would be expected around 3200-3500 cm⁻¹. C-H stretching and bending vibrations for both aromatic and aliphatic protons will also be present.[7]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (162.19 g/mol ). Fragmentation patterns would likely involve the loss of water from the alcohol and cleavage of the five-membered ring.

Synthesis and Manufacturing

The synthesis of 1-indanone derivatives is well-established, with the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acids being a common and effective method.[4] A plausible synthetic route to this compound is outlined below. This proposed protocol is based on established chemical principles for similar transformations.

Proposed Synthetic Protocol

This synthesis would likely begin with a commercially available starting material such as 4-methylphenylacetic acid, which can be elaborated to the required 3-(4-(hydroxymethyl)phenyl)propanoic acid precursor.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Synthesis of 3-(4-(bromomethyl)phenyl)propanoic acid: 3-(p-tolyl)propanoic acid is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride. The reaction mixture is heated under reflux until the starting material is consumed. The product is then isolated by filtration and purified by recrystallization.

-

Synthesis of 3-(4-(hydroxymethyl)phenyl)propanoic acid: The benzylic bromide from the previous step is hydrolyzed to the corresponding alcohol. This can be achieved by reacting it with an aqueous base, such as sodium carbonate, in a solvent mixture like THF/water. After the reaction is complete, the mixture is acidified to protonate the carboxylic acid, and the product is extracted and purified.

-

Intramolecular Friedel-Crafts Acylation: The 3-(4-(hydroxymethyl)phenyl)propanoic acid is cyclized to form the 1-indanone ring. A strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride, is used. The reaction is typically heated to drive the cyclization. After completion, the reaction is quenched by pouring it onto ice, and the product, this compound, is isolated by extraction and purified by column chromatography or recrystallization.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its three main functional components: the ketone, the benzylic alcohol, and the aromatic ring. This trifecta of reactivity makes it a versatile intermediate for the synthesis of a wide range of more complex molecules.

Reactions at the Ketone

-

Reduction: The ketone can be selectively reduced to the corresponding alcohol, 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol, using reducing agents like sodium borohydride.

-

Condensation Reactions: The α-methylene group adjacent to the ketone can undergo aldol-type condensation reactions with aldehydes to form 2-arylidene-1-indanone derivatives.[8] These compounds are themselves of interest for their biological activities.

-

Beckmann Rearrangement: The ketone can be converted to its oxime, which can then undergo a Beckmann-like rearrangement to yield lactams.[9]

Reactions at the Hydroxymethyl Group

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents (e.g., PCC for the aldehyde, KMnO₄ for the carboxylic acid).

-

Esterification and Etherification: The alcohol can be readily converted to esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides, respectively. This allows for the introduction of a wide variety of functional groups.

Reactions on the Aromatic Ring

While the aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing ketone, reactions such as nitration or halogenation may be possible under forcing conditions, although regioselectivity could be an issue.

Potential Derivatization Pathways

Caption: Key reaction pathways for the derivatization of this compound.

Applications in Research and Development

The 1-indanone scaffold is a cornerstone in the development of new therapeutic agents.[1][2] The presence of the hydroxymethyl group in this compound provides a crucial point of attachment or modification for tuning the pharmacological properties of the molecule.

Medicinal Chemistry

-

Neurodegenerative Diseases: Indanone derivatives are known to exhibit neuroprotective effects and can act as inhibitors of enzymes like acetylcholinesterase and monoamine oxidases, which are implicated in diseases such as Alzheimer's and Parkinson's.[3] The hydroxymethyl group can be used to improve solubility, modulate lipophilicity, or to link the indanone core to other pharmacophores to create multi-target ligands.

-

Oncology: Certain 1-indanone derivatives have shown promise as anticancer agents.[4] The hydroxymethyl group can be used to attach cytotoxic moieties or to develop prodrugs that are activated within the tumor microenvironment.

-

Infectious Diseases: The indanone scaffold has been explored for the development of antiviral and antibacterial agents.[4] The hydroxymethyl group can be functionalized to enhance interactions with viral or bacterial enzymes.

Materials Science

The rigid structure and functional handles of this compound also make it a candidate for applications in materials science. For example, it could be incorporated into polymers to modify their properties or used as a building block for the synthesis of novel dyes or liquid crystals.

Safety and Handling

While specific toxicological data for this compound is limited, it is prudent to handle it with the standard precautions for laboratory chemicals. Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. Its combination of a rigid indanone core and a reactive hydroxymethyl group provides a platform for the synthesis of a diverse array of complex molecules. This technical guide has summarized the available information on its properties, synthesis, and reactivity, and has highlighted its potential applications. It is hoped that this document will serve as a useful resource for scientists and researchers, stimulating further investigation into the chemistry and utility of this promising compound.

References

- Al-Ghorbani, M., et al. (2021).

- de Oliveira, L. G., et al. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO.

- Ghosh, A., & Maji, M. S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33365-33402.

- Ghosh, A., & Maji, M. S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace.

- Lou, T., et al. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.

- Książek, M., & Albrecht, Ł. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1147-1183.

-

PubChem. (n.d.). 6-Hydroxy-1-indanone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent developments in biological activities of indanones. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 433-447.

- Stocker, J. W., et al. (2015). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. The Journal of Physical Chemistry B, 119(29), 9061-9074.

- Abdelhaq, A., et al. (2018). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 8(60), 34339-34354.

-

PubChem. (n.d.). 6-Methyl-1-indanone. Retrieved from [Link]

- Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063.

- Ribeiro da Silva, M. A., et al. (2021). Energetic and Structural Studies of Two Biomass-Derived Compounds: 6- and 7-hydroxy-1-indanones. Molecules, 26(11), 3326.

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

NIST WebBook. (n.d.). 5,6-Dimethoxy-1-indanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of 2b. Green hydroxymethilidene indanone 1b fragment,.... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H10O2 | CID 21135785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97.00% | CAS: 193819-51-1 | AChemBlock [achemblock.com]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. scielo.br [scielo.br]

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Introduction

6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative. The indanone scaffold is a core structure in various biologically active molecules and serves as a valuable building block in organic synthesis.[1] Accurate structural elucidation is paramount for its use in research and development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.[2][3] NMR provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a magnetic field.[2][4][5]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering predictive data, explaining the underlying scientific principles, and detailing a robust experimental protocol for data acquisition.

Molecular Structure and Symmetry Analysis

A thorough understanding of the molecule's structure is the first step in predicting its NMR spectrum. This compound possesses a bicyclic indanone core with a hydroxymethyl substituent on the aromatic ring.

Chemical Structure:

-

Formula: C₁₀H₁₀O₂[6]

-

Core: A fused ring system consisting of a benzene ring and a cyclopentanone ring.

-

Substituents: A carbonyl group (C=O) at position 1, and a hydroxymethyl group (-CH₂OH) at position 6 of the indanone framework.

Symmetry Considerations: The molecule is asymmetric. Consequently, all ten carbon atoms are chemically non-equivalent and will produce ten distinct signals in the ¹³C NMR spectrum. Similarly, all protons on the aromatic and aliphatic rings are in unique chemical environments and will give rise to separate signals in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted based on established chemical shift ranges for similar structural motifs and the expected spin-spin coupling patterns.[7] The electron-withdrawing carbonyl group and the hydroxymethyl substituent significantly influence the chemical shifts of the nearby protons.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, size="7.6,5!", ratio=fill]; node [shape=plaintext, fontsize=12, fontname="Helvetica"]; edge [color="#202124"];

// Atom nodes C1 [label="C1(=O)", pos="0,1.5!"]; C2 [label="C2", pos="-1.2,0.75!"]; C3 [label="C3", pos="-1.2,-0.75!"]; C3a [label="C3a", pos="0,0!"]; C4 [label="C4", pos="1.2,-0.75!"]; C5 [label="C5", pos="2.4,0!"]; C6 [label="C6", pos="2.4,1.5!"]; C7 [label="C7", pos="1.2,2.25!"]; C7a [label="C7a", pos="0,2.25!"]; C8 [label="CH2OH", pos="3.6,1.5!"];

// Hydrogen nodes H2a [label="H", pos="-2.0,1.1!"]; H2b [label="H", pos="-1.7,0.2!"]; H3a [label="H", pos="-2.0,-0.4!"]; H3b [label="H", pos="-1.7,-1.3!"]; H4 [label="H", pos="1.2,-1.5!"]; H5 [label="H", pos="3.2,0!"]; H7 [label="H", pos="1.2,3.0!"]; H_CH2a [label="H", pos="4.1,2.1!"]; H_CH2b [label="H", pos="4.1,0.9!"]; H_OH [label="OH", pos="4.6,1.5!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C1; C3a -- C7a; C6 -- C8;

// H bonds C2 -- H2a; C2 -- H2b; C3 -- H3a; C3 -- H3b; C4 -- H4; C5 -- H5; C7 -- H7; C8 -- H_CH2a; C8 -- H_CH2b; C8 -- H_OH [style=dashed];

// Labels for protons label_H2 [label="H-2", pos="-2.5,0.75!", fontcolor="#EA4335"]; label_H3 [label="H-3", pos="-2.5,-0.75!", fontcolor="#4285F4"]; label_H4 [label="H-4", pos="0.8,-1.8!", fontcolor="#34A853"]; label_H5 [label="H-5", pos="3.6,-0.3!", fontcolor="#FBBC05"]; label_H7 [label="H-7", pos="0.8,3.3!", fontcolor="#EA4335"]; label_H_CH2 [label="H-8", pos="4.6,2.4!", fontcolor="#4285F4"]; label_H_OH [label="H-OH", pos="5.2,1.2!", fontcolor="#34A853"]; } } Caption: Molecular structure and proton assignments for ¹H NMR analysis.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-7 | 7.65 - 7.75 | d (J ≈ 8.0 Hz) | 1H | Located ortho to the electron-withdrawing carbonyl group, resulting in significant deshielding. Coupled to H-5. |

| H-5 | 7.45 - 7.55 | d (J ≈ 8.0 Hz) | 1H | Aromatic proton coupled to H-7. |

| H-4 | 7.35 - 7.45 | s | 1H | Aromatic proton with no adjacent proton for coupling, appearing as a singlet. |

| -CH₂OH (H-8) | 4.60 - 4.70 | s | 2H | Benzylic protons adjacent to an oxygen atom are deshielded. Appears as a singlet as coupling to the -OH proton is often not observed.[8] |

| -OH | Variable (e.g., 2.0-4.0) | br s | 1H | Chemical shift is concentration and solvent dependent. Often appears as a broad singlet. |

| H-3 | 3.05 - 3.15 | t (J ≈ 6.0 Hz) | 2H | Methylene protons adjacent to the aromatic ring. Coupled to the H-2 protons. |

| H-2 | 2.65 - 2.75 | t (J ≈ 6.0 Hz) | 2H | Methylene protons alpha to the carbonyl group. Coupled to the H-3 protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten inequivalent carbon atoms. The chemical shifts are predicted based on the carbon type (sp², sp³) and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C=O) | 205 - 208 | Carbonyl carbon, highly deshielded.[9] |

| C-7a | 153 - 156 | Aromatic quaternary carbon adjacent to the carbonyl group. |

| C-3a | 138 - 141 | Aromatic quaternary carbon. |

| C-6 | 142 - 145 | Aromatic carbon bearing the hydroxymethyl group. |

| C-5 | 127 - 130 | Aromatic CH carbon. |

| C-4 | 124 - 127 | Aromatic CH carbon. |

| C-7 | 128 - 131 | Aromatic CH carbon ortho to the carbonyl. |

| -CH₂OH (C-8) | 64 - 66 | Benzylic carbon attached to oxygen. |

| C-3 | 36 - 38 | Aliphatic methylene carbon adjacent to the aromatic ring. |

| C-2 | 25 - 28 | Aliphatic methylene carbon alpha to the carbonyl group. |

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a standardized and well-controlled experimental procedure. This protocol outlines the necessary steps from sample preparation to data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Solvent Selection: The choice of a deuterated solvent is critical.[10][11] Chloroform-d (CDCl₃) is a good starting point for many organic molecules.[12][13] For compounds with higher polarity, Dimethyl sulfoxide-d₆ (DMSO-d₆) may be more suitable. The solvent's residual peak should not overlap with signals of interest.[11]

-

Procedure: Accurately weigh 10-20 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial before transferring the solution to a 5 mm NMR tube.[14]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's magnet.

-

Locking: Establish a field-frequency lock using the deuterium signal from the solvent. This ensures the stability of the magnetic field during the experiment.[11]

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp lines and high resolution.[15]

-

Tuning and Matching: Tune the NMR probe to the correct frequencies for ¹H and ¹³C and match the impedance to maximize the efficiency of radiofrequency pulse transmission and signal detection.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient to obtain a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required. Proton decoupling is used to simplify the spectrum to singlets and improve sensitivity.

-

-

Data Processing:

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain via a Fourier transform.[16]

-

Correction and Referencing: Apply phase and baseline corrections to the spectrum to ensure accurate peak shapes and integrals. Calibrate the chemical shift axis by setting the internal standard Tetramethylsilane (TMS) or the residual solvent peak to its known value (0.00 ppm for TMS).[17]

-

Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift and multiplicity of each signal for structural assignment.

-

Data Interpretation and Validation

The definitive assignment of NMR signals is a process of correlating the experimental data with the predicted spectrum. For a molecule of this complexity, one-dimensional spectra are often sufficient, but 2D NMR techniques provide an irrefutable, self-validating system for confirming assignments.

-

COSY (Correlation Spectroscopy): A 2D ¹H-¹H correlation experiment that reveals which protons are spin-coupled to each other. For instance, a cross-peak between the signals at ~3.1 ppm and ~2.7 ppm would confirm the coupling between the H-3 and H-2 protons.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C nuclei. This is the most powerful tool for assigning carbon signals by linking them to their attached, and usually already assigned, protons. For example, the proton signal at ~4.65 ppm would show a correlation to the carbon signal at ~65 ppm, definitively assigning this pair to the -CH₂OH group.

By systematically applying these principles and experimental techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

References

- Avance Beginners Guide - Solvent Selection. (n.d.). Bruker.

- How to Choose Deuterated NMR Solvents. (n.d.). Alfa Chemistry.

- NMR Spectroscopy: Principles, Types & Applications Explained. (n.d.). Vedantu.

- Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing.

- NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Microbe Notes.

- Step-by-step procedure for NMR data acquisition. (n.d.). UTHSCSA.

- NMR Spectroscopy: Principles, Techniques, and Applications. (n.d.). Slideshare.

- NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. (n.d.). Wiley.

- NMR Assignments for 2-Ethyl-Indanone. (n.d.). University of Utah.

- How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry.

- NMR Solvents. (n.d.). Merck Millipore.

- NMR Acquisition Procedure. (n.d.). Studylib.

- NMR Data Processing. (n.d.). Wiley Online Library.

- SOP data acquisition. (n.d.). R-NMR.

- This compound. (n.d.). PubChem.

- This compound. (n.d.). Sigma-Aldrich.

- NMR Chart. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry.

- Benzyl alcohol(100-51-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- NMR spectra were recorded on a Bruker Avance-III (500 MHz) spectrometer. (n.d.). The Royal Society of Chemistry.

- Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals.

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. microbenotes.com [microbenotes.com]

- 3. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 5. longdom.org [longdom.org]

- 6. This compound | C10H10O2 | CID 21135785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Benzyl alcohol(100-51-6) 1H NMR [m.chemicalbook.com]

- 9. chemistry.utah.edu [chemistry.utah.edu]

- 10. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. How To [chem.rochester.edu]

- 13. NMR Solvents [merckmillipore.com]

- 14. studylib.net [studylib.net]

- 15. r-nmr.eu [r-nmr.eu]

- 16. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 17. rsc.org [rsc.org]

A Predictive Guide to the Mass Spectrometry of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Introduction

6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative with potential applications as an intermediate in organic synthesis and drug development.[1] Mass spectrometry (MS) is an indispensable analytical technique for the structural confirmation and purity assessment of such novel compounds. This guide provides a predictive, in-depth analysis of the expected mass spectrometric behavior of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques.

As no empirical mass spectral data for this specific molecule is readily available in public databases like the NIST Chemistry WebBook[2][3], this document is built upon foundational principles of mass spectrometry and predictive fragmentation patterns derived from analogous structures, namely 1-indanone and benzyl alcohol. The objective is to provide researchers with a robust theoretical framework to anticipate, interpret, and validate their own experimental findings.

Molecular Structure and Properties

-

Chemical Formula: C₁₀H₁₀O₂[4]

-

Molecular Weight: 162.18 g/mol [4]

-

Core Structure: A bicyclic aromatic ketone composed of a benzene ring fused to a cyclopentanone ring, with a hydroxymethyl substituent on the aromatic ring.

Part 1: Predicted Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a high-energy, "hard" ionization technique that induces extensive fragmentation.[5] The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information. The process begins with the bombardment of the molecule by high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of an energetically unstable molecular ion (M⁺•).[6]

Proposed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Split/splitless inlet at 250°C.

-

Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

Rationale: This protocol is designed to ensure efficient volatilization and separation of the analyte, leading to sharp chromatographic peaks and reproducible mass spectra. The 70 eV ionization energy is a standard that allows for comparison with established spectral libraries.[6]

Predicted EI Fragmentation Pathway

The fragmentation of the this compound molecular ion (m/z 162) is predicted to proceed through several key pathways, driven by the stability of the resulting fragments. The initial ionization is most likely to occur on the lone pair electrons of the carbonyl oxygen or the hydroxyl oxygen, as these are the highest energy electrons in the molecule.[6]

The proposed fragmentation pathways are visualized below:

Caption: Predicted EI fragmentation pathways for this compound.

Interpretation of Key Fragments

The following table summarizes the most probable high-mass fragments. These predictions are based on established fragmentation mechanisms for ketones and benzyl alcohols.[7][8]

| m/z | Proposed Structure/Formula | Fragmentation Pathway | Rationale and Authoritative Support |

| 162 | [C₁₀H₁₀O₂]⁺• | Molecular Ion (M⁺•) | The parent ion of the molecule. Its presence confirms the molecular weight. |

| 145 | [C₁₀H₉O]⁺ | M⁺• → [M - •OH]⁺ | Loss of a hydroxyl radical (•OH), a common fragmentation for benzyl alcohols.[8] |

| 144 | [C₁₀H₈O]⁺• | M⁺• → [M - H₂O]⁺• | Neutral loss of water, a favorable process for alcohols, often involving rearrangement. |

| 134 | [C₉H₁₀O]⁺• | M⁺• → [M - CO]⁺• | Loss of carbon monoxide, a characteristic fragmentation of cyclic ketones like 1-indanone.[9][10] The base peak for 1-indanone is often m/z 104 after loss of ethylene, but the initial CO loss is significant. |

| 131 | [C₉H₇O]⁺ | M⁺• → [M - •CH₂OH]⁺ | Alpha-cleavage resulting in the loss of the hydroxymethyl radical. This is analogous to the loss of an alkyl group adjacent to a carbonyl.[7] |

| 116 | [C₉H₈]⁺• | [m/z 144] → [m/z 144 - CO]⁺• | Subsequent loss of CO from the m/z 144 fragment. |

| 115 | [C₉H₇]⁺ | [m/z 144] → [m/z 144 - •CHO]⁺ | Loss of a formyl radical (•CHO) from the dehydrated molecular ion. |

| 103 | [C₈H₇]⁺ | [m/z 131] → [m/z 131 - CO]⁺ | Loss of CO from the m/z 131 fragment, leading to a stable aromatic cation. |

Part 2: Predicted Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions with minimal fragmentation, making it ideal for determining the molecular weight of an analyte.[11][12] It is typically coupled with liquid chromatography (LC) and allows for tandem mass spectrometry (MS/MS) experiments, which provide controlled fragmentation for structural elucidation.[13][14]

Proposed Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Prepare a 10 µg/mL solution of the compound in a 50:50 mixture of water and methanol with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

MS Detection:

-

Ion Source: Electrospray Ionization (ESI).

-

Ion Mode: Positive and Negative.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas: Nitrogen at 300°C.

-

MS1 Scan: m/z 100-400 to identify precursor ions.

-

MS2 (CID): Select the primary precursor ion (e.g., [M+H]⁺ at m/z 163.07) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate a product ion spectrum.

-

Rationale: This protocol is standard for the analysis of small polar organic molecules. The use of formic acid promotes protonation for positive ion mode detection ([M+H]⁺).[13] Tandem MS (MS/MS) allows for the isolation of the protonated molecule and its controlled fragmentation to yield structurally significant product ions.[15]

Predicted ESI-MS and MS/MS Behavior

Full Scan (MS1) Analysis

In the full scan ESI-MS spectrum, the primary ions expected are:

-

Positive Ion Mode:

-

[M+H]⁺ at m/z 163.07: The protonated molecule. This will likely be the base peak.

-

[M+Na]⁺ at m/z 185.05: A sodium adduct, commonly observed in ESI.

-

[2M+H]⁺ at m/z 325.13: A protonated dimer, possible at higher concentrations.

-

-

Negative Ion Mode:

-

[M-H]⁻ at m/z 161.06: The deprotonated molecule, formed by the loss of the acidic hydroxyl proton.

-

Tandem MS (MS/MS) of the [M+H]⁺ Precursor Ion

Collision-Induced Dissociation (CID) of the protonated molecule (m/z 163) will induce fragmentation, primarily through the loss of stable neutral molecules. The fragmentation of these even-electron ions follows different rules than the radical-driven fragmentation in EI-MS.[16]

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule [M+H]⁺.

Interpretation of Key Product Ions

| Precursor m/z | Product m/z | Neutral Loss | Proposed Structure/Formula | Rationale |

| 163.07 | 145.06 | H₂O (18.01 Da) | [C₁₀H₉O]⁺ | The most facile fragmentation is expected to be the loss of water from the protonated molecule. This is a very common loss for protonated alcohols in CID. |

| 163.07 | 135.08 | CO (28.01 Da) | [C₉H₁₁O]⁺ | Loss of carbon monoxide from the protonated indanone ring structure. |

| 145.06 | 117.07 | CO (28.01 Da) | [C₉H₉]⁺ | Subsequent loss of carbon monoxide from the m/z 145 product ion, indicating the presence of the carbonyl group in the precursor structure. |

Conclusion

This guide presents a predictive framework for the mass spectrometric analysis of this compound. Under Electron Ionization, a complex fragmentation pattern is anticipated, characterized by the loss of CO, •OH, H₂O, and •CH₂OH from the molecular ion at m/z 162. Under Electrospray Ionization, the molecule is expected to readily form a protonated molecule [M+H]⁺ at m/z 163. Tandem mass spectrometry of this precursor will likely yield primary product ions corresponding to the neutral loss of water (m/z 145) and carbon monoxide (m/z 135).

These predictions, grounded in the established fragmentation patterns of analogous structures and fundamental mass spectrometry principles, provide a robust starting point for researchers. Experimental data should be used to confirm, refute, or refine these proposed pathways, ultimately leading to an unambiguous structural confirmation of the molecule.

References

-

American Society for Mass Spectrometry. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

Linstrom, P.J.; Mallard, W.G. (Eds.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data. [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook Documentation. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

National Institute of Standards and Technology. The NIST Chemistry Webbook. [Link]

-

PubChem. NIST Chemistry WebBook - PubChem Data Source. [Link]

-

Brainly.in. Benzyl alcohol mass spectrum fragmentation. [Link]

-

Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

Kind, T., Fiehn, O. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Wiley Online Library. [Link]

-

PubChem. This compound. [Link]

-

University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]

-

National Institute of Standards and Technology. 1H-Inden-1-one, 2,3-dihydro-. [Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

PubChem. 1-Indanone. [Link]

-

Izon Science. Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]

-

SpectraBase. 1-Indanone - Mass Spectrum (GC). [Link]

-

Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Electrospray ionization mass spectrometry: a technique to access the information beyond the molecular weight of the analyte. Chemical Society reviews, 42(12), 5392-5409. [Link]

-

University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

-

PubChem. 6-Methyl-2,3-dihydro-1H-inden-1-ol. [Link]

-

Wikipedia. 1-Indanone. [Link]

Sources

- 1. 1-Indanone - Wikipedia [en.wikipedia.org]

- 2. Welcome to the NIST WebBook [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C10H10O2 | CID 21135785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. thiele.ruc.dk [thiele.ruc.dk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. brainly.in [brainly.in]

- 9. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 10. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orgchemboulder.com [orgchemboulder.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the putative mechanism of action of the novel compound, 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one. While direct experimental evidence for this specific molecule is emerging, this document synthesizes the wealth of knowledge surrounding the broader class of 1-indanone derivatives to construct a scientifically grounded hypothesis of its biological activity. By examining the structure-activity relationships and established mechanisms of its analogs, we can illuminate the most probable therapeutic pathways this compound may modulate.

Introduction: The Promise of the 1-Indanone Scaffold

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse and potent pharmacological activities.[1][2] From neuroprotective agents to anti-inflammatory and anticancer therapeutics, the versatility of the 1-indanone structure allows for fine-tuning of its biological effects through targeted substitutions.[1][3] The subject of this guide, this compound, features a key hydroxymethyl group at the 6-position, a substitution that, based on extensive research into its analogs, likely plays a pivotal role in its mechanism of action.

Postulated Mechanisms of Action: A Multi-Targeted Approach

Based on the established activities of structurally related 1-indanone derivatives, this compound is hypothesized to exert its effects through a multi-targeted mechanism, primarily impacting neurodegenerative and inflammatory pathways.

Neuroprotection: A Beacon of Hope in Neurodegenerative Diseases

The 1-indanone scaffold is a cornerstone in the development of treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4][5] The potential neuroprotective mechanisms of this compound are likely multifaceted:

-

Cholinesterase Inhibition: A prominent mechanism of action for many 1-indanone derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6][7] By inhibiting these enzymes, the compound would increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the cognitive decline associated with Alzheimer's disease. The hydroxymethyl substituent may play a crucial role in binding to the active site of these enzymes.

-

Modulation of Amyloid-β Aggregation: Several 1-indanone derivatives have been shown to inhibit the self-assembly of amyloid-beta (Aβ) peptides into toxic plaques, a pathological hallmark of Alzheimer's disease.[6] It is plausible that this compound could interfere with this process, potentially through hydrogen bonding interactions mediated by the hydroxymethyl group.

-

α-Synuclein Fibril Binding: In the context of Parkinson's disease, the aggregation of α-synuclein protein into Lewy bodies is a key pathological event. Certain 1-indanone derivatives have demonstrated the ability to bind to α-synuclein fibrils, suggesting a potential to interfere with their formation and propagation.[8]

Caption: Postulated neuroprotective mechanisms of this compound.

Anti-Inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Arylidene indanones, a closely related class of compounds, have demonstrated significant anti-inflammatory properties.[9] The proposed anti-inflammatory mechanism for this compound likely involves the modulation of key inflammatory signaling pathways:

-

Inhibition of Pro-inflammatory Mediators: Studies on analogous compounds suggest an ability to inhibit the production of nitric oxide (NO) and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10] These are critical enzymes in the inflammatory response.

-

Modulation of the NF-κB Signaling Pathway: A central pathway in inflammation is the Toll-like receptor 4 (TLR4)/JNK/NF-κB signaling cascade. It is hypothesized that this compound could interfere with this pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines.[10] The presence of a hydroxyl group at the 6-position has been shown to be favorable for the anti-inflammatory activity of some 2-benzylidene-1-indanone derivatives.[9]

Caption: Hypothesized anti-inflammatory signaling pathway modulation.

Experimental Validation: A Roadmap for Future Research

To definitively elucidate the mechanism of action of this compound, a series of targeted in vitro and in vivo experiments are required. The following protocols provide a robust framework for this investigation.

In Vitro Assay for Cholinesterase Inhibition

Objective: To determine the inhibitory potential of the compound against AChE and BuChE.

Methodology:

-

Enzyme Source: Recombinant human AChE and BuChE.

-

Substrate: Acetylthiocholine iodide (for AChE) and butyrylthiocholine iodide (for BuChE).

-

Detection Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the enzyme, DTNB, and the test compound. c. Initiate the reaction by adding the substrate. d. Measure the change in absorbance at 412 nm over time using a microplate reader. e. Calculate the percentage of inhibition and determine the IC50 value.

| Parameter | Description |

| Enzymes | Recombinant human AChE, BuChE |

| Substrates | Acetylthiocholine, Butyrylthiocholine |

| Detection | DTNB (Ellman's Reagent) |

| Wavelength | 412 nm |

| Output | IC50 value (concentration for 50% inhibition) |

Assay for Inhibition of Amyloid-β Aggregation

Objective: To assess the ability of the compound to prevent the formation of Aβ fibrils.

Methodology:

-

Peptide: Synthetic Aβ(1-42) peptide.

-

Fluorogenic Dye: Thioflavin T (ThT).

-

Procedure: a. Solubilize Aβ(1-42) peptide in a suitable buffer. b. Incubate the peptide with various concentrations of the test compound at 37°C with agitation. c. At specified time points, add Thioflavin T to aliquots of the incubation mixture. d. Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm). e. A decrease in fluorescence intensity in the presence of the compound indicates inhibition of aggregation.

Anti-Inflammatory Activity in Macrophage Cell Culture

Objective: To evaluate the effect of the compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Stimulant: Lipopolysaccharide (LPS).

-

Procedure: a. Culture RAW 264.7 cells to ~80% confluency. b. Pre-treat the cells with different concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. d. Collect the cell culture supernatant. e. Measure the concentration of nitric oxide (NO) using the Griess reagent. f. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits. g. Perform Western blot analysis on cell lysates to determine the expression levels of iNOS, COX-2, and key proteins in the NF-κB pathway (e.g., p-JNK, p-NF-κB).

Caption: Experimental workflow for validating the proposed mechanisms of action.

Conclusion and Future Directions

While direct experimental data on this compound is not yet available, the extensive body of research on the 1-indanone scaffold provides a strong foundation for postulating its mechanism of action. The evidence strongly suggests a multi-targeted approach with significant potential in the realms of neuroprotection and anti-inflammation. The presence of the 6-(hydroxymethyl) group is a key structural feature that likely enhances its therapeutic properties.

Future research should focus on the experimental validation of these hypothesized mechanisms through the assays outlined in this guide. Furthermore, comprehensive structure-activity relationship (SAR) studies, exploring variations of the substituent at the 6-position and other sites on the indanone ring, will be crucial for optimizing the potency and selectivity of this promising compound. The insights gained will be invaluable for the rational design of next-generation therapeutics based on the versatile 1-indanone scaffold.

References

-

1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem. Available at: [Link]

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. Available at: [Link]

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. ResearchGate. Available at: [Link]

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. ScienceOpen. Available at: [Link]

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. Available at: [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. Available at: [Link]

-

Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

-

Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. CNS & Neurological Disorders - Drug Targets. Available at: [Link]

-

This compound | C10H10O2 | CID 21135785 - PubChem. PubChem. Available at: [Link]

-

Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Indanone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. PMC. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

-

Recent developments in biological activities of indanones. ResearchGate. Available at: [Link]

-

Energetic and Structural Studies of Two Biomass-Derived Compounds: 6- and 7-hydroxy-1-indanones. MDPI. Available at: [Link]

-

6-Hydroxy-1-indanone | C9H8O2 | CID 7020659 - PubChem. PubChem. Available at: [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the anti-Alzheimer's drug Donepezil.[1][2] This technical guide focuses on a specific, yet underexplored, subclass: 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one and its derivatives and analogs . We will delve into the synthetic pathways to access this core, explore potential derivatization strategies, and, by examining closely related analogs, project the therapeutic promise of this compound class. This guide aims to provide a comprehensive resource for researchers looking to innovate within the indanone space, particularly in the realms of neurodegenerative and inflammatory diseases.

The 1-Indanone Core: A Foundation of Therapeutic Success

The 1-indanone motif, a bicyclic structure featuring a benzene ring fused to a five-membered ring with a ketone, is a cornerstone in the development of therapeutic agents. Its rigid framework provides a well-defined orientation for pharmacophoric groups, enabling precise interactions with biological targets. The versatility of the 1-indanone core is demonstrated by its presence in a wide array of compounds with diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[3][4] A significant milestone for this scaffold was the development of Donepezil, an acetylcholinesterase inhibitor widely used in the management of Alzheimer's disease, underscoring the potential of indanone derivatives in treating complex neurological disorders.[1]

Synthesis of the 6-(Hydroxymethyl)-1-Indanone Scaffold

The synthesis of the this compound core (a commercially available compound) can be approached through several established synthetic routes for 1-indanones, followed by functional group manipulation. A common and effective method is the intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Synthesis of 3-(p-methoxycarbonylphenyl)propanoic acid:

-

To a solution of sodium ethoxide in ethanol, add diethyl malonate followed by p-(bromomethyl)benzoate.

-

Heat the reaction mixture to reflux.

-

After completion, the resulting product is hydrolyzed and decarboxylated using an acidic workup with heat to yield 3-(p-carboxyphenyl)propanoic acid.

-

The para-carboxyl group is then selectively esterified to the methyl ester.

-

-

Intramolecular Friedel-Crafts Acylation:

-

The 3-(p-methoxycarbonylphenyl)propanoic acid is treated with a strong acid catalyst such as polyphosphoric acid (PPA) or converted to its acid chloride followed by treatment with a Lewis acid like aluminum chloride (AlCl₃) to induce cyclization, affording methyl 1-oxo-2,3-dihydro-1H-indene-6-carboxylate.

-

-

Reduction to this compound:

-

The methyl ester at the 6-position is then reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) to yield the target molecule, this compound.

-

Derivatization Strategies for Lead Optimization

The 6-(hydroxymethyl) group offers a versatile handle for a variety of chemical modifications to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of the lead compound.

Etherification:

The hydroxyl group can be readily converted to a wide range of ethers using the Williamson ether synthesis. This allows for the introduction of various alkyl and aryl groups, modulating lipophilicity and steric bulk.

Esterification:

Esterification of the hydroxymethyl group can be achieved by reacting it with various carboxylic acids, acid chlorides, or anhydrides. This introduces a diverse array of functional groups and can be used to develop prodrugs.

C-2 Position Modification (Aldol Condensation):

A common and highly effective modification of the 1-indanone core is the Claisen-Schmidt (aldol) condensation at the C-2 position with various aromatic aldehydes. This introduces a 2-benzylidene moiety, which has been shown to be crucial for the anti-inflammatory and neuroprotective activities of many indanone derivatives.[5]

Caption: Proposed anti-inflammatory mechanism of action for 6-(hydroxymethyl)-1-indanone derivatives.

Neuroprotective Effects and Potential in Alzheimer's Disease

The indanone scaffold is a well-established pharmacophore for targeting neurodegenerative diseases. [1]Derivatives of 1-indanone have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. [3]Furthermore, some indanone derivatives have been shown to inhibit the self-assembly of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. [3] The 6-position on the indanone ring appears to be important for these activities. Modifications at this position can influence the binding affinity to target enzymes and the ability to cross the blood-brain barrier.

Table 1: Biological Activities of Representative 1-Indanone Analogs

| Compound Class | Biological Target | Observed Activity | Reference |

| 2-Benzylidene-6-hydroxy-1-indanones | Pro-inflammatory Cytokines (TNF-α, IL-6) | Inhibition of LPS-induced expression | [5] |

| 1-Indanone Derivatives | Acetylcholinesterase (AChE) | Potent inhibition | [3][6] |

| 1-Indanone Derivatives | Amyloid-beta (Aβ) Aggregation | Inhibition of self-assembly | [3] |

| 4-(2-oxo-2-aminoethoxy)-2-benzylidene substituted indanones | Neuroinflammation | Anti-Alzheimer's and anti-Parkinsonian effects | [7] |

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the available literature for related analogs, we can extrapolate key SAR insights to guide the design of novel 6-(hydroxymethyl)-1-indanone derivatives:

-

The 2-Benzylidene Moiety: The presence of a substituted 2-benzylidene group is often critical for potent biological activity, particularly in the context of anti-inflammatory and neuroprotective effects. [5]* Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring significantly impact activity. Electron-donating groups like hydroxyl and methoxy are often favorable. [5]* The 6-Position Functional Group: The hydroxyl group at the 6-position is known to enhance the pharmacological profile. [5]The hydroxymethyl group in our core scaffold provides a less acidic and more flexible linker for further derivatization compared to a simple hydroxyl group, which could lead to novel interactions with biological targets.

Future research should focus on:

-

Systematic Derivatization: Synthesizing libraries of 6-(hydroxymethyl)-1-indanone derivatives with diverse functional groups introduced via etherification, esterification, and at the C-2 position.

-

In-depth Biological Evaluation: Screening these derivatives for a range of biological activities, including anti-inflammatory, neuroprotective (AChE/BuChE inhibition, Aβ anti-aggregation), and anticancer effects.

-

Computational Modeling: Employing molecular docking and other in silico methods to understand the binding modes of these novel derivatives with their biological targets and to rationalize the observed SAR.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. By leveraging the established biological importance of the 1-indanone core and the versatile synthetic handle provided by the 6-(hydroxymethyl) group, researchers have a significant opportunity to discover new drug candidates with improved efficacy and safety profiles for treating a range of diseases, particularly those with inflammatory and neurodegenerative pathologies. This guide provides a foundational framework to stimulate and direct future research in this exciting field.

References

-

(2023). Synthesis and Activity of Aurone and Indanone Derivatives. ResearchGate. [Link]

-

(2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. ScienceOpen. [Link]

-

Rahim, A., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. PMC. [Link]

-

(2023). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. PubMed. [Link]

-

Bansal, R., & Kaur, J. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. [Link]

-

Meng, F. C., et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. PubMed. [Link]

-

(2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]

-

PubChem. This compound. PubChem. [Link]

-

(2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. PubMed. [Link]

-

(2017). Recent developments in biological activities of indanones. ResearchGate. [Link]

-

(2023). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. ResearchGate. [Link]

-

(2010). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. ResearchGate. [Link]

-

(2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. [Link]

-

(2020). Energetic and Structural Studies of Two Biomass-Derived Compounds: 6- and 7-hydroxy-1-indanones. MDPI. [Link]

-

(2025). Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. ResearchGate. [Link]

-

Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. [Link]

-

Zou, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. PubMed. [Link]

-

(2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. PMC. [Link]

Sources

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract